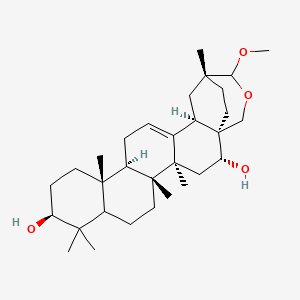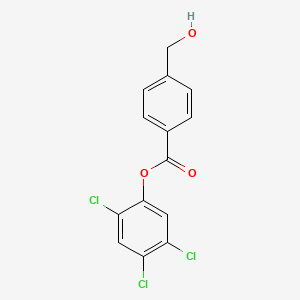![molecular formula C12H9ClN2O B14454197 Benzo[f]quinoxalin-6(2H)-one, 5-chloro-3,4-dihydro- CAS No. 75473-67-5](/img/structure/B14454197.png)
Benzo[f]quinoxalin-6(2H)-one, 5-chloro-3,4-dihydro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzo[f]quinoxalin-6(2H)-one, 5-chloro-3,4-dihydro- is a heterocyclic compound that belongs to the quinoxaline family This compound is characterized by its fused benzene and pyrazine rings, which contribute to its unique chemical properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[f]quinoxalin-6(2H)-one, 5-chloro-3,4-dihydro- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-nitroaniline with glyoxal in the presence of a reducing agent to form the quinoxaline core. Subsequent chlorination and reduction steps yield the desired compound. The reaction conditions often include the use of solvents like ethanol or acetic acid and catalysts such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to ensure high efficiency and scalability.
化学反应分析
Types of Reactions
Benzo[f]quinoxalin-6(2H)-one, 5-chloro-3,4-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can convert the compound into its fully hydrogenated form.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions that introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents like chlorine or bromine, nitrating agents like nitric acid, and sulfonating agents like sulfuric acid.
Major Products Formed
The major products formed from these reactions include various substituted quinoxalines, which can be further functionalized for specific applications.
科学研究应用
Benzo[f]quinoxalin-6(2H)-one, 5-chloro-3,4-dihydro- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including enzyme inhibition and receptor binding.
Industry: Utilized in the development of dyes, pigments, and materials with specific electronic properties.
作用机制
The mechanism of action of Benzo[f]quinoxalin-6(2H)-one, 5-chloro-3,4-dihydro- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and modulation of signal transduction pathways.
相似化合物的比较
Similar Compounds
Quinoxaline: The parent compound with a similar core structure but lacking the chlorine and dihydro groups.
Benzimidazole: Another heterocyclic compound with a fused benzene and imidazole ring.
Isoquinoline: A structural isomer with a different arrangement of nitrogen atoms in the ring system.
Uniqueness
Benzo[f]quinoxalin-6(2H)-one, 5-chloro-3,4-dihydro- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and the dihydro group enhances its reactivity and potential for functionalization, making it a valuable compound for various applications.
属性
CAS 编号 |
75473-67-5 |
|---|---|
分子式 |
C12H9ClN2O |
分子量 |
232.66 g/mol |
IUPAC 名称 |
5-chloro-2,3-dihydrobenzo[f]quinoxalin-6-ol |
InChI |
InChI=1S/C12H9ClN2O/c13-9-11-10(14-5-6-15-11)7-3-1-2-4-8(7)12(9)16/h1-4,16H,5-6H2 |
InChI 键 |
MQURFAZYSXUFKP-UHFFFAOYSA-N |
规范 SMILES |
C1CN=C2C(=C(C3=CC=CC=C3C2=N1)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 3-[(1S,2R)-2-methoxycyclohexyl]propanoate](/img/structure/B14454120.png)

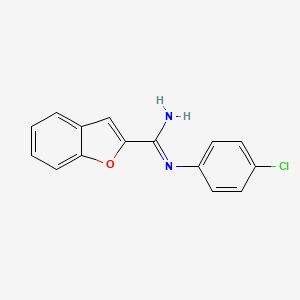
![2,2'-[(1R,3S)-Cyclopent-4-ene-1,3-diyl]diacetic acid](/img/structure/B14454140.png)


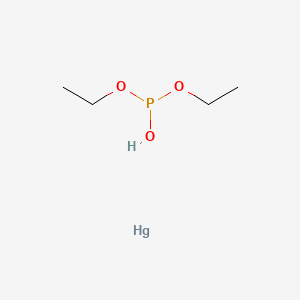

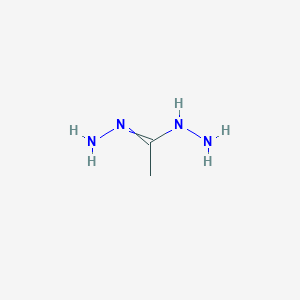

![1-[2-(Diphenylmethoxy)ethyl]azepane](/img/structure/B14454181.png)
